molecular formula C10H12ClNO4 B8030764 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene

1-Chloro-2-methoxy-5-nitro-3-propoxybenzene

Cat. No.: B8030764
M. Wt: 245.66 g/mol
InChI Key: LZOSGFDZXVZRGG-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-5-nitro-3-propoxybenzene is an organic compound with the molecular formula C10H12ClNO4 and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a benzene ring substituted with chlorine, methoxy, nitro, and propoxy groups. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with a benzene derivative, which undergoes chlorination, nitration, methoxylation, and propoxylation in a stepwise manner. Each step requires specific reagents and conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form amino derivatives.

    Substitution: The chlorine substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-methoxy-5-nitro-3-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-5-nitro-3-propoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy and propoxy groups can modulate the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

1-Chloro-2-methoxy-5-nitro-3-propoxybenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its distinct chemical properties and applications.

Properties

IUPAC Name

1-chloro-2-methoxy-5-nitro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-3-4-16-9-6-7(12(13)14)5-8(11)10(9)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSGFDZXVZRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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